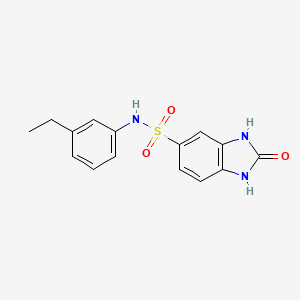![molecular formula C15H15F3N4 B5774747 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine, also known as TFP, is a synthetic compound that has been extensively studied for its potential use in scientific research. TFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's mechanism of action is complex and not fully understood. It is known to interact with a variety of ion channels and transporters, leading to changes in membrane potential and neurotransmitter release. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to activate the GABA-A receptor, which is the primary inhibitory receptor in the brain.
Biochemical and Physiological Effects
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to have anticonvulsant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine in lab experiments is its high potency and selectivity for ion channels and transporters. This allows researchers to study specific ion channels and transporters without affecting other systems. However, 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's potency can also be a limitation, as it can lead to off-target effects and toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another area of interest is its use as a tool for studying the role of ion channels and transporters in the brain. Additionally, further studies are needed to fully understand 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(trifluoromethyl)aniline with 2-chloropyrimidine in the presence of a palladium catalyst. The resulting compound is then reacted with piperazine to yield 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine. This synthesis method has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate a variety of ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to be a potent inhibitor of the serotonin transporter, making it a potential tool for studying the role of serotonin in the brain.
Propiedades
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-3-1-4-13(11-12)21-7-9-22(10-8-21)14-19-5-2-6-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQXPQTYRWTYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)

![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)


![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)
